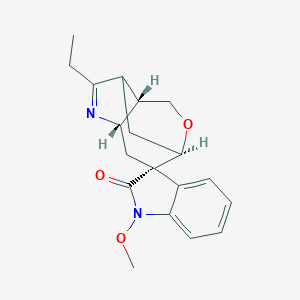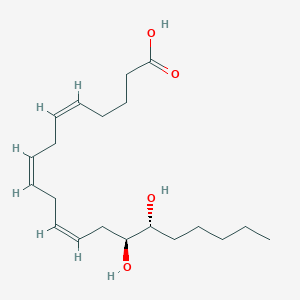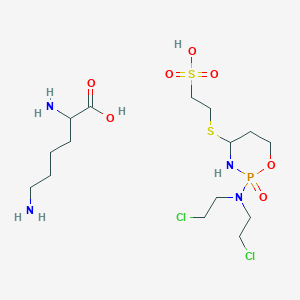
Gelsevirine
Overview
Description
Gelsevirine is an indole alkaloid isolated from the plant Gelsemium elegans Benth, a traditional Chinese herb known for its various pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic activities . This compound has garnered significant attention due to its potential therapeutic applications in treating conditions such as sepsis and ischemic stroke .
Mechanism of Action
Gelsevirine, also known as (1R,5S,6S,7S,8S)-2-ethenyl-1’-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3’-indole]-2’-one, is a major alkaloid found in Gelsemium elegans . It has been studied for its potent anxiolytic effects and anti-proliferative activity .
Target of Action
The primary target of this compound is the Stimulator of Interferon Genes (STING) . STING is a central protein in the production of interferon and pro-inflammatory cytokines in response to microbial DNA or self-DNA in the cytosol .
Mode of Action
This compound acts as an agonist of the glycine receptor in the brain . It also acts as a STING-specific inhibitor . This compound bonds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING . This binding inhibits STING dimerization and subsequent activation .
Biochemical Pathways
This compound affects the STING-NF-kB signaling pathway . It inhibits the activation of this pathway by promoting K48-linked STING ubiquitination and degradation . This process is likely facilitated through the upregulation and recruitment of TRIM21 .
Result of Action
This compound has potent anxiolytic effects and anti-proliferative activity . It inhibits interferon and inflammatory cytokine induction in macrophages exposed to STING agonists . In addition, it has been shown to extend the survival period and mitigate acute organ damage in mice exposed to cecal ligation and puncture (CLP)-induced sepsis .
Biochemical Analysis
Biochemical Properties
Gelsevirine has been shown to interact with the STING protein, a central mediator of interferon and proinflammatory cytokine production . It binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, inhibiting its activation and subsequent induction of inflammatory responses .
Cellular Effects
In cellular contexts, this compound has been found to mitigate STING-related inflammation in sepsis . It inhibits the induction of interferon and inflammatory cytokines in macrophages exposed to STING agonists . Furthermore, it has been shown to reduce cell apoptosis and the expression of various matrix metalloproteinases (MMPs) and inflammatory cytokines in cultured chondrocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively binding to the CDN-binding pocket of STING, locking it in an inactive open conformation . This prevents the dimerization and activation of STING, thereby inhibiting the downstream signaling pathway . Additionally, this compound promotes K48-linked ubiquitination and degradation of STING, further reducing its availability .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce long-term changes in cellular function. For instance, it has been shown to reduce inflammation and degeneration in cultured chondrocytes over time
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. While specific dosage effects have not been detailed in the available literature, it has been demonstrated that post-operative administration of this compound significantly extended survival and mitigated acute organ damage in mice exposed to sepsis .
Metabolic Pathways
Given its interaction with the STING pathway, it is likely involved in the metabolism of cyclic dinucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been explicitly detailed in the available literature. Given its molecular interactions with STING, it is likely that it is transported to sites where STING is localized within the cell .
Subcellular Localization
This compound likely localizes to the same subcellular compartments as STING, given its interaction with this protein . The specific subcellular localization of this compound and any effects on its activity or function have not been detailed in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gelsevirine involves several steps, starting from the extraction of the alkaloid from Gelsemium elegans. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Gelsevirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying indole alkaloid chemistry.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for treating sepsis, ischemic stroke, and anxiety disorders
Comparison with Similar Compounds
Gelsevirine is unique among Gelsemium alkaloids due to its specific pharmacological profile:
Similar Compounds: Gelsemine, koumine, and humantenmine are other alkaloids from Gelsemium elegans.
Properties
IUPAC Name |
(1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCMFCWHWCCEH-LGUFPRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959834 | |
| Record name | Gelsevirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38990-03-3 | |
| Record name | Gelsevirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038990033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gelsevirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)










